An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 5-amino-2-methylnicotinate
An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 5-amino-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2-methylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine core with amino and ethyl ester functionalities, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 5-amino-2-methylnicotinate, with a focus on detailed experimental protocols and data presentation for researchers in the field.
Chemical Properties and Data
A summary of the key chemical and physical properties of Ethyl 5-amino-2-methylnicotinate is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.207 g/mol | [1] |
| CAS Number | 60390-42-3 | [1] |
| Appearance | Yellow to brown solid | [2] |
| Boiling Point | 317.2 ± 37.0 °C (Predicted) | [2] |
| Density | 1.158 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.95 ± 0.20 (Predicted) | [2] |
Synthesis of Ethyl 5-amino-2-methylnicotinate
The primary synthetic route to Ethyl 5-amino-2-methylnicotinate involves a two-step process: the nitration of a precursor followed by the reduction of the nitro group to an amine.
Logical Workflow for Synthesis
Caption: Synthetic workflow for Ethyl 5-amino-2-methylnicotinate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-methyl-5-nitronicotinate (Precursor)
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Materials: Ethyl 2-methylnicotinate, fuming nitric acid, concentrated sulfuric acid, ice, sodium bicarbonate solution, dichloromethane, anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
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Slowly add Ethyl 2-methylnicotinate to the cooled sulfuric acid with continuous stirring.
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Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2-methyl-5-nitronicotinate.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of Ethyl 5-amino-2-methylnicotinate (Target Compound)
The final step is the reduction of the nitro group of Ethyl 2-methyl-5-nitronicotinate to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.
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Materials: Ethyl 2-methyl-5-nitronicotinate, ethanol, 10% Palladium on carbon (Pd/C), hydrogen gas.
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Procedure:
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Dissolve Ethyl 2-methyl-5-nitronicotinate in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C to the solution.
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Pressurize the vessel with hydrogen gas (typically 1-4 atm).
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Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (monitored by a pressure gauge).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with ethanol.
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Combine the filtrates and evaporate the solvent under reduced pressure to obtain Ethyl 5-amino-2-methylnicotinate.
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The product can be further purified by recrystallization if necessary.
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Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization of Ethyl 5-amino-2-methylnicotinate. While a comprehensive dataset is not available in the public domain, the following represents expected spectral characteristics based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Two signals in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ester group.
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Ethyl Group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons of the ethyl ester.
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Methyl Group: A singlet for the methyl group attached to the pyridine ring.
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Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Pyridine Ring Carbons: Six distinct signals for the carbons of the pyridine ring.
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Ester Group Carbons: Signals for the carbonyl carbon (C=O) and the two carbons of the ethyl group.
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Methyl Group Carbon: A signal for the methyl carbon attached to the pyridine ring.
IR (Infrared) Spectroscopy
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N-H Stretching: Characteristic stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
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C=O Stretching: A strong absorption band for the carbonyl group of the ester, typically around 1700-1730 cm⁻¹.
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C-N Stretching: Stretching vibrations for the aromatic C-N bond.
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Aromatic C-H and C=C Stretching: Bands characteristic of the pyridine ring.
MS (Mass Spectrometry)
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 180.21).
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Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the ethoxy group, the entire ester group, and other fragments from the pyridine ring.
Biological and Medicinal Chemistry Relevance
While specific biological activities for Ethyl 5-amino-2-methylnicotinate are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with diverse pharmacological properties. Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The amino and ester functionalities on the pyridine ring of Ethyl 5-amino-2-methylnicotinate provide convenient handles for further chemical modification, making it a valuable starting material for the synthesis of more complex molecules in drug discovery programs. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Potential Signaling Pathway Involvement
Given the prevalence of pyridine-containing compounds in drug development, molecules derived from Ethyl 5-amino-2-methylnicotinate could potentially interact with a variety of biological targets and signaling pathways. The specific nature of these interactions would depend on the subsequent modifications made to the core structure.
Caption: Role in Drug Discovery Funnel.
Conclusion
Ethyl 5-amino-2-methylnicotinate is a valuable building block for medicinal chemistry and drug discovery. This guide has outlined its key properties and a plausible synthetic route via the reduction of its nitro precursor. While detailed experimental and biological data remain to be fully elucidated in the public domain, the structural features of this compound suggest significant potential for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the field of drug development.
